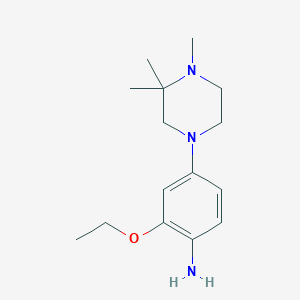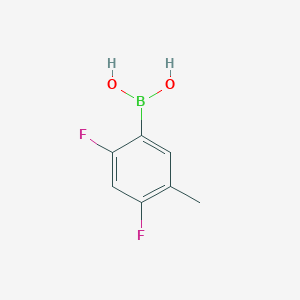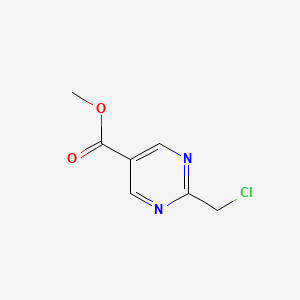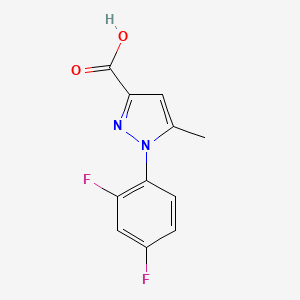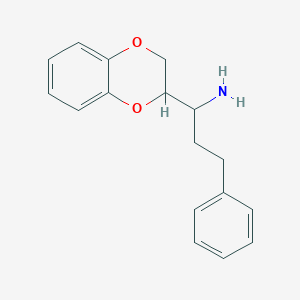
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine, commonly known as safrole amine, is a chemical compound that has been extensively studied due to its potential use in medicinal and scientific research. The compound is a derivative of safrole, which is found in various plants and spices, including sassafras, nutmeg, and cinnamon. Safrole amine has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibitory Applications
Synthesis and Antibacterial Activity : Compounds derived from 2,3-dihydro-1,4-benzodioxin-6-amine have been synthesized and exhibit potent antibacterial properties and moderate enzyme inhibitory activity. These compounds have been explored for potential use in treating bacterial infections and as enzyme inhibitors (Abbasi et al., 2017).
Bacterial Biofilm Inhibition : Derivatives of 1,4-benzodioxane-6-amine, including those related to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine, have been found to inhibit bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis. These compounds have also shown docile cytotoxicity, making them candidates for antibacterial applications (Abbasi et al., 2020).
Lipoxygenase Inhibition : Research indicates the potential of these compounds in inhibiting lipoxygenase enzyme, which is significant for their application in anti-inflammatory treatments (Abbasi et al., 2017).
Therapeutic Potential in Chronic Diseases
Anti-Diabetic Agents : Some derivatives have shown weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Alzheimer's Disease and Type-2 Diabetes Treatment : N-substituted derivatives have exhibited moderate inhibitory potential against acetylcholinesterase, which is relevant for Alzheimer's disease treatment, and α-glucosidase, relevant for type-2 diabetes management (Abbasi et al., 2019).
Miscellaneous Applications
Anticonvulsant Activity : Derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic Acid, closely related to the compound , have been synthesized and studied for their anticonvulsant activities (Arustamyan et al., 2019).
Anti-Inflammatory Activity : New carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, similar to the compound of interest, have been synthesized and found to have anti-inflammatory properties comparable to Ibuprofen (Vazquez et al., 1996).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c18-14(11-10-13-6-2-1-3-7-13)17-12-19-15-8-4-5-9-16(15)20-17/h1-9,14,17H,10-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROPYQKSWOMGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
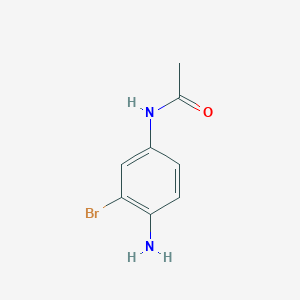
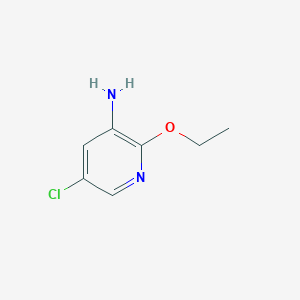
![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)
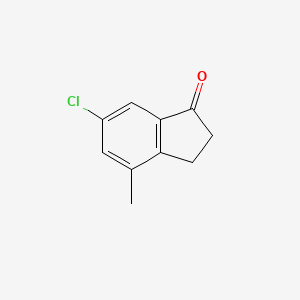

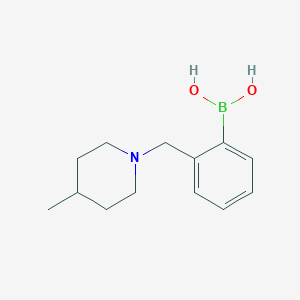
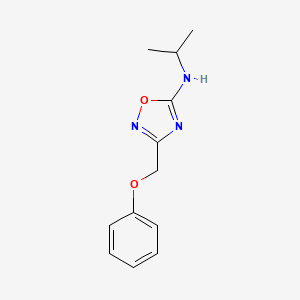
![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)
